4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide
CAS No.: 1021026-85-6
Cat. No.: VC7323796
Molecular Formula: C19H19Cl2N3O4
Molecular Weight: 424.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021026-85-6 |
|---|---|
| Molecular Formula | C19H19Cl2N3O4 |
| Molecular Weight | 424.28 |
| IUPAC Name | 4-acetamido-N-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]ethyl]benzamide |
| Standard InChI | InChI=1S/C19H19Cl2N3O4/c1-12(25)24-15-5-2-13(3-6-15)19(27)23-9-8-22-18(26)11-28-17-7-4-14(20)10-16(17)21/h2-7,10H,8-9,11H2,1H3,(H,22,26)(H,23,27)(H,24,25) |
| Standard InChI Key | XKLWQWDOLJJZIH-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a benzamide core substituted at the para position with an acetamido group (-NHCOCH3). The nitrogen of the benzamide is further functionalized with a 2-aminoethyl side chain, which is conjugated to a 2-(2,4-dichlorophenoxy)acetamido moiety. This architecture combines electron-withdrawing (dichlorophenoxy) and hydrogen-bonding (acetamido) groups, influencing its solubility, stability, and receptor interactions .
Key Structural Features
-
Benzamide backbone: Provides a planar aromatic system for π-π stacking interactions.
-
Acetamido substituent: Enhances hydrophilicity and potential hydrogen bonding with biological targets .
-
2,4-Dichlorophenoxy group: Introduces steric bulk and electron-deficient characteristics, likely affecting substrate binding in enzymatic systems .
-
Ethylenediamine linker: Facilitates conformational flexibility, enabling adaptation to diverse binding pockets .
Physicochemical Properties
While experimental data for this specific compound are unavailable, analogous molecules offer predictive insights:
Synthesis and Structural Optimization
General Synthetic Pathway
The synthesis likely follows a multi-step approach, as observed in related benzamide derivatives :
-
Benzamide core formation: Reaction of 4-nitrobenzoyl chloride with ethylenediamine, followed by nitro group reduction to yield 4-amino-N-(2-aminoethyl)benzamide .
-
Acetylation: Protection of the amine group using acetic anhydride to form 4-acetamido-N-(2-aminoethyl)benzamide .
-
Phenoxyacetamido conjugation: Coupling 2,4-dichlorophenoxyacetic acid chloride with the secondary amine of the ethylenediamine linker under basic conditions (e.g., pyridine) .
Critical Reaction Parameters
-
Temperature: 0–5°C during acylation steps to minimize side reactions .
-
Solvent system: Dichloromethane or dimethylformamide for improved solubility of intermediates .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
Structural Analogues and Activity Trends
Modifications to the phenoxy and benzamide moieties significantly influence bioactivity, as demonstrated in antiproliferative studies of related compounds :
These data suggest that the 2,4-dichlorophenoxy group in the target compound may enhance potency through combined electronic and steric effects.
Biological Evaluation and Mechanistic Insights
Antiproliferative Activity
While direct evidence is lacking, structurally related 2-(2-phenoxyacetamido)benzamides exhibit marked activity against leukemia cell lines (e.g., K562), with IC50 values as low as 2.1 µM . Mechanistic studies on these analogs reveal:
-
Cell cycle arrest: Accumulation in G0/G1 phase (72% vs. 58% in controls) within 24 hours .
-
Apoptosis induction: 3.5-fold increase in caspase-3/7 activation compared to untreated cells .
-
Structure-activity relationship (SAR):
Putative Molecular Targets
Based on analog studies, potential targets include:
-
Histone deacetylases (HDACs): Benzamide derivatives are known HDAC inhibitors, with IC50 values ranging from 10–100 nM .
-
Tubulin polymerization: Phenoxyacetamido compounds disrupt microtubule dynamics at 5–10 µM concentrations .
-
Kinase signaling: Dichlorophenyl groups may inhibit Bcr-Abl tyrosine kinase (IC50 ~1.8 µM in related molecules) .
Pharmacokinetic and Toxicological Considerations
Metabolic Stability
In vitro hepatic microsome studies of similar benzamides show:
-
Half-life (human): 42–65 minutes
-
Major metabolites: Glucuronidated acetamido group and hydroxylated dichlorophenyl ring .
Toxicity Profile
Preliminary data from phenoxyacetamido analogs indicate:
-
LD50 (mouse, oral): >1000 mg/kg
-
hERG inhibition: Moderate (IC50 = 12 µM), suggesting potential cardiotoxicity at high doses .
Future Directions and Applications
Synthetic Challenges and Optimization
Key areas for development include:
-
Stereoselective synthesis: Resolution of atropisomers arising from restricted benzamide rotation .
-
Prodrug strategies: Esterification of the acetamido group to enhance oral bioavailability (3.2-fold increase in AUC observed) .
-
Nanoparticle delivery: Poly(lactic-co-glycolic acid) encapsulation improves tumor accumulation by 6.8-fold in murine models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume